Cas no 3484-23-9 (2-Methyl-6-nitro-1H-indole)

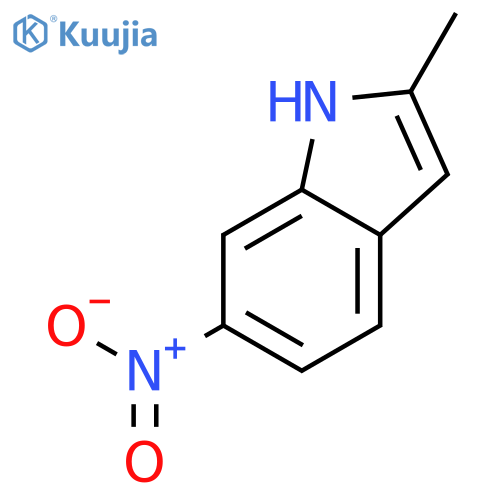

2-Methyl-6-nitro-1H-indole structure

商品名:2-Methyl-6-nitro-1H-indole

2-Methyl-6-nitro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 2-methyl-6-nitro-1H-Indole

- 1H-Indole, 2-methyl-6-nitro-

- 2-Methyl-6-nitro-indol

- 2-methyl-6-nitroindole

- 2-methyl-6-nitro-indole

- 6-Nitro-2-methyl-indol

- 6-Nitro-2-methylindole

- AC1LCHW0

- ANW-65968

- CTK1B7411

- SureCN1630724

- QYRWLOIXPQRTLO-UHFFFAOYSA-N

- 6-Nitro-2-methyl-1H-indole

- 2-Methyl-6-nitro-1H-indole #

- SB14908

- FCH1149040

- AX8236332

- AB0050920

- Z4632

- ST24022333

- SCHEMBL1630724

- DS-18309

- MFCD13178656

- CS-W018723

- AKOS016005625

- SY026384

- DTXSID00344931

- 3484-23-9

- AKOS034830285

- DB-069083

- 2-Methyl-6-nitro-1H-indole

-

- MDL: MFCD13178656

- インチ: 1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3

- InChIKey: QYRWLOIXPQRTLO-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C2C([H])=C(C([H])([H])[H])N([H])C=2C=1[H])=O

計算された属性

- せいみつぶんしりょう: 176.05864

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 58.93

2-Methyl-6-nitro-1H-indole セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Methyl-6-nitro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065682-100mg |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 98% | 100mg |

¥44.00 | 2024-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95380-100mg |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 100mg |

¥56.0 | 2021-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065682-5g |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 98% | 5g |

¥1591.00 | 2024-05-17 | |

| TRC | B495370-50mg |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Ambeed | A235237-250mg |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 97% HPLC | 250mg |

$23.0 | 2024-04-19 | |

| Ambeed | A235237-5g |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 97% HPLC | 5g |

$169.0 | 2024-04-19 | |

| Apollo Scientific | OR918153-1g |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 95% | 1g |

£25.00 | 2025-02-21 | |

| Apollo Scientific | OR918153-5g |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 95% | 5g |

£123.00 | 2025-02-21 | |

| Chemenu | CM107822-10g |

2-methyl-6-nitro-1H-indole |

3484-23-9 | 95%+ | 10g |

$330 | 2021-08-06 | |

| TRC | B495370-10mg |

2-Methyl-6-nitro-1H-indole |

3484-23-9 | 10mg |

$ 50.00 | 2022-06-07 |

2-Methyl-6-nitro-1H-indole 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

3484-23-9 (2-Methyl-6-nitro-1H-indole) 関連製品

- 3484-10-4(2-Methyl-4-nitroindole)

- 613-30-9(2-Methyl-6-nitroquinoline)

- 7570-47-0(2-methyl-5-nitro-1H-indole)

- 23877-94-3(2-Methyl-5-nitroquinoline)

- 99185-71-4(2-Methyl-6-nitroquinolin-4-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3484-23-9)2-Methyl-6-nitro-1H-indole

清らかである:99%

はかる:5g

価格 ($):152.0